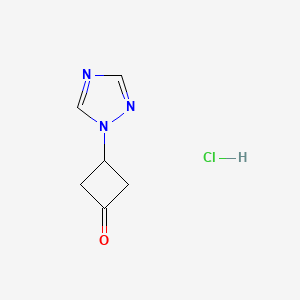

3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride

Description

3-(1,2,4-Triazol-1-yl)cyclobutan-1-one; hydrochloride is a cyclobutane-derived compound functionalized with a 1,2,4-triazole moiety and a ketone group, stabilized as a hydrochloride salt. The 1,2,4-triazole ring is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, agrochemicals, and materials science . The cyclobutanone scaffold introduces conformational rigidity, which can enhance binding specificity in biological systems.

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)cyclobutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-5H,1-2H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVRSTUNNRECLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)N2C=NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378502-72-6 | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one; hydrochloride with three analogous compounds, emphasizing structural, synthetic, and functional differences.

1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride

- Molecular Formula : C₆H₁₁ClN₄

- Key Features :

- Replaces the ketone group with an amine (-NH₂), enhancing nucleophilicity.

- Retains the cyclobutane ring and 1,2,4-triazole substituent.

- Synthesis : Prepared via Michael addition of 1H-1,2,4-triazole to protected dehydroalanine derivatives .

- Applications: Limited data, but structurally related triazole-amines are explored as kinase inhibitors .

| Property | 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one; HCl | 1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine HCl |

|---|---|---|

| Functional Group | Ketone | Amine |

| Molecular Weight (g/mol) | ~189.6 (estimated) | 174.63 |

| Reactivity | Electrophilic ketone | Nucleophilic amine |

| Potential Bioactivity | Antifungal (hypothesized) | Kinase modulation (hypothesized) |

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole Hydrochloride

- Molecular Formula : C₄H₆Cl₂N₃

- Key Features: Substitutes cyclobutanone with a chloromethyl (-CH₂Cl) group. Lacks the cyclobutane ring, reducing steric constraints.

- Synthesis : Likely derived from halogenation of methyl-triazole precursors .

- Applications : Chloromethyl-triazoles are intermediates in herbicide synthesis (e.g., metabolites of myclobutanil) .

| Property | 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one; HCl | 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole HCl |

|---|---|---|

| Core Structure | Cyclobutanone | Linear triazole |

| Halogen Presence | None | Chlorine (Cl) |

| Molecular Weight (g/mol) | ~189.6 | 169.02 |

| Bioactivity | Hypothesized antifungal | Herbicidal metabolite |

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride

- Molecular Formula : C₇H₁₁ClN₄O

- Key Features :

- Replaces 1,2,4-triazole with 1,2,4-oxadiazole, altering electronic properties.

- Oxadiazole has lower basicity than triazole, affecting solubility and target interactions.

- Applications : Oxadiazoles are explored as antimicrobial agents, but this compound is discontinued .

| Property | 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one; HCl | 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine HCl |

|---|---|---|

| Heterocycle | 1,2,4-Triazole | 1,2,4-Oxadiazole |

| Solubility | Higher (due to HCl salt) | Moderate (discontinued for lab use) |

| Bioactivity | Broad-spectrum potential | Limited (discontinued) |

Biological Activity

3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antibacterial, antifungal, and anti-inflammatory research. This article explores the synthesis, biological mechanisms, and applications of this compound based on recent studies and findings.

Chemical Structure and Synthesis

The molecular formula for 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride is CHNO·HCl. The synthesis typically involves the cyclization of cyclobutanone with 1,2,4-triazole under controlled conditions. Common solvents used in this process include ethanol and methanol, with various catalysts employed to optimize yield and purity .

The biological activity of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride is largely attributed to its interaction with specific molecular targets. The triazole ring facilitates the formation of hydrogen bonds with enzymes and receptors, which can lead to:

- Inhibition of Enzyme Activity : The compound can act as an enzyme inhibitor by binding to active sites.

- Modulation of Receptor Function : Changes in receptor activity can influence various signaling pathways within cells .

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Efficacy Against Pathogens : The compound showed high antibacterial activity against Escherichia coli (E. coli), Pseudomonas aeruginosa, and Staphylococcus aureus (S. aureus), outperforming commercial antibiotics like Nalidixic acid and Imipenem .

Antifungal Activity

The antifungal potential of the compound has also been explored:

- Activity Against Fungi : It exhibited notable antifungal activity against Candida albicans, suggesting its utility in treating fungal infections .

Anti-inflammatory Effects

The anti-inflammatory properties are another critical aspect of its biological profile:

- Comparison with Established Drugs : In comparative studies, 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride demonstrated anti-inflammatory effects superior to those of Indomethacin .

Study Overview

A study published in 2020 synthesized various triazole derivatives, including 3-(1,2,4-Triazol-1-yl)cyclobutan-1-one;hydrochloride. The synthesized compounds were evaluated for their biological activities using both in vitro assays and molecular docking studies. The results indicated strong antibacterial and antifungal activities compared to traditional antibiotics .

Summary of Results

| Activity Type | Tested Organisms | Comparison Drug | Result |

|---|---|---|---|

| Antibacterial | E. coli | Nalidixic acid | High activity |

| Antibacterial | P. aeruginosa | Imipenem | High activity |

| Antibacterial | S. aureus | Commercial antibiotics | Superior performance |

| Antifungal | C. albicans | Nystatin | Significant antifungal activity |

| Anti-inflammatory | Various models | Indomethacin | Higher anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.